molecular formula C₁₈H₃₄O₃ B023994 Oxiraneoctanoic acid, 3-octyl-, trans- CAS No. 13980-07-9

Oxiraneoctanoic acid, 3-octyl-, trans-

Cat. No.: B023994
CAS No.: 13980-07-9
M. Wt: 298.5 g/mol
InChI Key: IMYZYCNQZDBZBQ-IRXDYDNUSA-N
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Description

Oxiraneoctanoic acid, 3-octyl-, trans- is a chemical compound with the molecular formula C18H34O3 It is an epoxide derivative of octanoic acid, characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to the octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiraneoctanoic acid, 3-octyl-, trans- typically involves the epoxidation of unsaturated fatty acids. One common method is the reaction of octanoic acid with an epoxidizing agent such as peracetic acid or hydrogen peroxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the trans-epoxide.

Industrial Production Methods

In industrial settings, the production of Oxiraneoctanoic acid, 3-octyl-, trans- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxiraneoctanoic acid, 3-octyl-, trans- undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oxiraneoctanoic acid, 3-octyl-, trans- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Oxiraneoctanoic acid, 3-octyl-, trans- involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the compound’s structure and properties, making it useful for various applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.

Comparison with Similar Compounds

Similar Compounds

    Oxiraneoctanoic acid, 3-octyl-, cis-: The cis-isomer of the compound, differing in the spatial arrangement of the oxirane ring.

    Oxiraneoctanoic acid, 3-octyl-, methyl ester, trans-: A methyl ester derivative with similar chemical properties.

    Octadecanoic acid, 9,10-epoxy-, trans-: Another epoxide derivative with a longer carbon chain.

Uniqueness

Oxiraneoctanoic acid, 3-octyl-, trans- is unique due to its specific trans-configuration, which influences its reactivity and the types of reactions it undergoes. This configuration can lead to different physical and chemical properties compared to its cis-isomer and other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

8-[(2S,3S)-3-octyloxiran-2-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZYCNQZDBZBQ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13980-07-9
Record name 9,10-Epoxystearic acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-EPOXYSTEARIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XZ5I3GKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9,10-Epoxyoctadecanoic acid is prepared according to a method described in “Salimon et al., (2009), European Journal of Scientific Research, 32(2), 216-222” and in which 71 mmol of oleic acid are treated with freshly prepared performic acid at ambient temperature for 3 hours with magnetic stirring (400 rpm). A white powder of 9,10-epoxyoctadecanoic acid (51 mmol) is obtained, with a degree of purity of 65% and a yield of 72%.
Quantity
71 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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